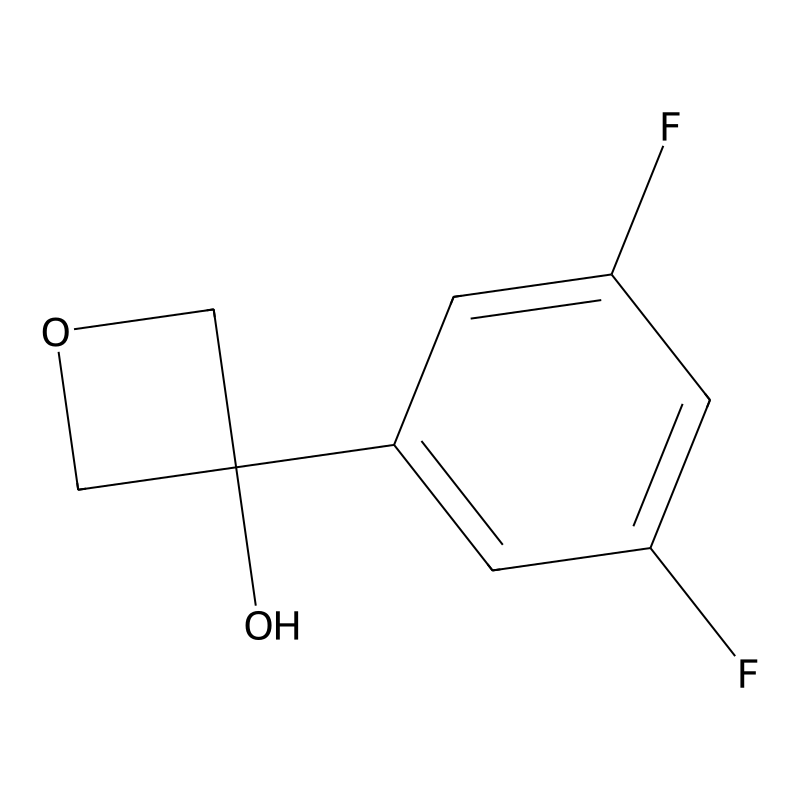3-(3,5-Difluorophenyl)oxetan-3-OL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block:
- The presence of a fluorophenyl group and a cyclic ether (oxetane) ring suggests potential as a building block in organic synthesis. Fluorine atoms can influence the reactivity and properties of molecules, while oxetanes offer unique ring strain and functional group possibilities for further chemical modifications.
Limited Data on Biological Properties:
3-(3,5-Difluorophenyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring and a difluorophenyl substituent. Its molecular formula is C₉H₈F₂O₂, and it has a molecular weight of approximately 186.16 g/mol. The compound features a unique structure that incorporates both fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The oxetane ring contributes to its potential as a building block in organic synthesis, particularly in medicinal chemistry.
The chemical reactivity of 3-(3,5-Difluorophenyl)oxetan-3-ol can be explored through various reactions typical of oxetanes, including:
- Corey–Chaykovsky Epoxidation: This reaction can lead to the formation of epoxide derivatives from the oxetane structure, which can further undergo rearrangements or nucleophilic substitutions .
- Meinwald Rearrangement: Involves the conversion of oxetanes to aldehydes under acidic conditions, which may be relevant for synthesizing other derivatives .
- Friedel-Crafts Reactions: The oxetane can participate in Friedel-Crafts alkylation or acylation, allowing for further functionalization of the aromatic system .
Several synthetic routes have been explored for the preparation of 3-(3,5-Difluorophenyl)oxetan-3-ol:
- Starting Materials: The synthesis often begins with commercially available starting materials that contain fluorinated phenyl groups.
- Oxetane Formation: The key step involves cyclization reactions to form the oxetane ring. This can be achieved through methods such as:
- Cycloaddition reactions involving suitable dienes and dienophiles.
- Nucleophilic substitution reactions where an alcohol reacts with an epoxide precursor.
- Functionalization: Post-synthesis modifications may include hydroxylation or other functional group transformations to yield the desired product .
3-(3,5-Difluorophenyl)oxetan-3-ol has potential applications in:
- Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals.
- Material Science: Due to its unique structural properties, it may be used in developing advanced materials or polymers.
- Chemical Research: As a reagent or intermediate in various organic synthesis pathways .
Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetan-3-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2,5-Difluorophenyl)oxetan-2-ol | Similar oxetane structure but different substituents | Different fluorine positioning affects reactivity |
| 4-(4-Fluorophenyl)oxetan-4-ol | Contains a fluorinated phenyl group | May exhibit different biological activities |
| 1-(3-Fluorophenyl)oxetan-1-one | Oxetane with a ketone functional group | Potentially different reactivity due to carbonyl |
These compounds highlight the uniqueness of 3-(3,5-Difluorophenyl)oxetan-3-ol due to its specific fluorination pattern and its potential applications in various fields.








